molecular formula C12H9F3N2O B15341424 6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine

6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B15341424
M. Wt: 254.21 g/mol
InChI Key: FAZJAZPMXDDLPY-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a 2-methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce partially or fully reduced pyrimidine derivatives .

Scientific Research Applications

6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may inhibit or activate certain pathways by binding to active sites or altering

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H9F3N2O/c1-18-10-5-3-2-4-8(10)9-6-11(12(13,14)15)17-7-16-9/h2-7H,1H3

InChI Key

FAZJAZPMXDDLPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)C(F)(F)F

Origin of Product

United States

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